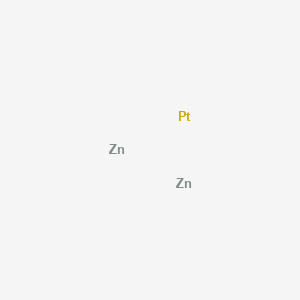
Platinum--zinc (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–zinc (1/2) is an intermetallic compound composed of platinum and zinc in a 1:2 ratio. This compound is part of the platinum-zinc system, which includes various intermetallic phases such as platinum-zinc (1/1) and platinum-zinc (3/1). These compounds are known for their unique structural and electronic properties, making them of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–zinc (1/2) typically involves the direct reaction of elemental platinum and zinc. The reaction is carried out in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction can be represented as:
Pt+2Zn→PtZn2
The reaction is usually conducted at high temperatures, often exceeding 600°C, to facilitate the formation of the intermetallic compound. The reaction environment is typically inert to prevent oxidation or contamination.
Industrial Production Methods
In industrial settings, the production of platinum–zinc (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to achieving the desired phase and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–zinc (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of platinum and zinc.
Reduction: It can be reduced back to its elemental components under certain conditions.
Substitution: Platinum–zinc (1/2) can participate in substitution reactions where zinc atoms are replaced by other metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used to reduce platinum–zinc (1/2).
Substitution: Reactions with other metal salts or organometallic compounds can lead to substitution.
Major Products
Oxidation: Platinum oxide and zinc oxide.
Reduction: Elemental platinum and zinc.
Substitution: New intermetallic compounds with different metal compositions.
Wissenschaftliche Forschungsanwendungen
Platinum–zinc (1/2) has several applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Sensors: Platinum–zinc (1/2) is employed in the development of electrochemical sensors for detecting gases such as ammonia.
Wirkmechanismus
The mechanism by which platinum–zinc (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate electron transfer processes, making it an effective catalyst. In electrochemical applications, the platinum component provides active sites for reactions, while the zinc component can enhance the overall stability and performance of the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–zinc (1/1): Another intermetallic compound in the platinum-zinc system with a different stoichiometry.
Platinum–zinc (3/1): A compound with a higher platinum content compared to platinum–zinc (1/2).
Uniqueness
Platinum–zinc (1/2) is unique due to its specific stoichiometry, which imparts distinct electronic and structural properties. This makes it particularly suitable for certain catalytic and electrochemical applications where other stoichiometries may not perform as well .
Eigenschaften
CAS-Nummer |
79471-67-3 |
|---|---|
Molekularformel |
PtZn2 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
platinum;zinc |
InChI |
InChI=1S/Pt.2Zn |
InChI-Schlüssel |
QHFKSBQWMVWVSS-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


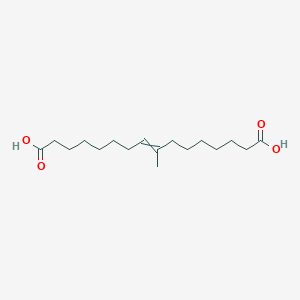
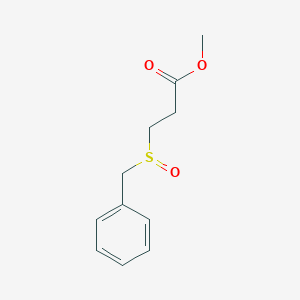
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
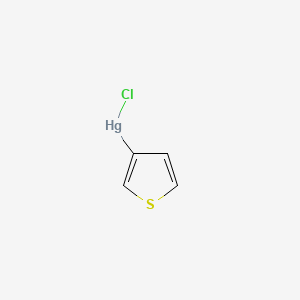
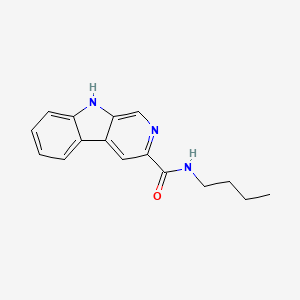
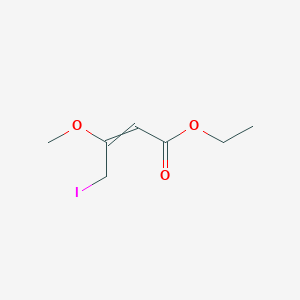

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
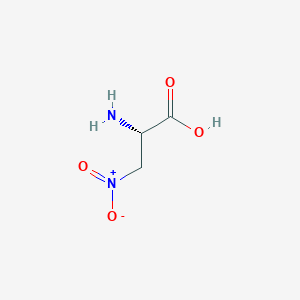
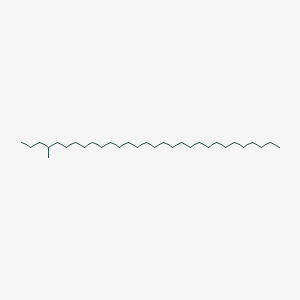
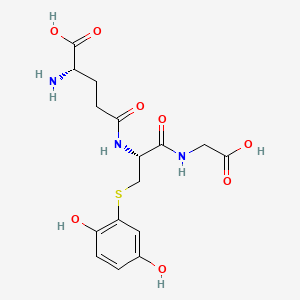
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)


